
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a cyclopropyl group, and a chloro-substituted aniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the reaction of 3-chloroaniline with cyclopropylamine and trifluoromethylating agents. One common method is the nucleophilic aromatic substitution reaction where 3-chloroaniline reacts with cyclopropylamine in the presence of a base to form the intermediate, which is then trifluoromethylated using a reagent like trifluoromethyl iodide or trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
科学研究应用
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .
相似化合物的比较
Similar Compounds
3-chloro-N-cyclopropyl-N-methyl aniline: Similar structure but lacks the trifluoromethyl group.
3-chloro-N-cyclopropyl-N-ethyl aniline: Similar structure with an ethyl group instead of a trifluoromethyl group.
3-chloro-N-cyclopropyl-N-(difluoromethyl)aniline: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
属性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC 名称 |
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-2-1-3-9(6-7)15(8-4-5-8)10(12,13)14/h1-3,6,8H,4-5H2 |
InChI 键 |
HCPFXJMVOCYSPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(C2=CC(=CC=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
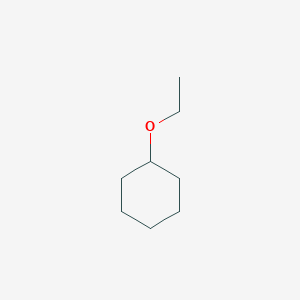
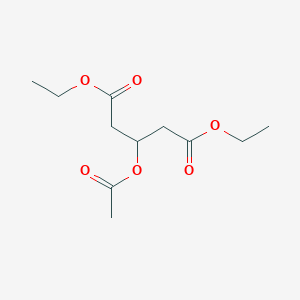
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)


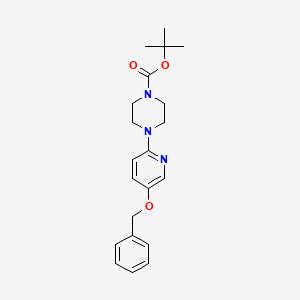
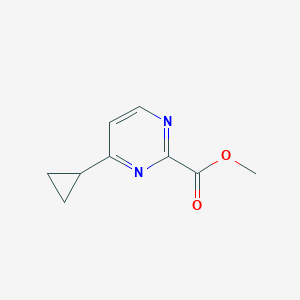
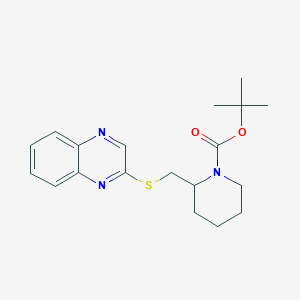
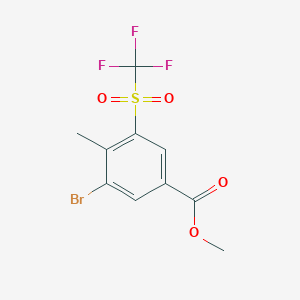
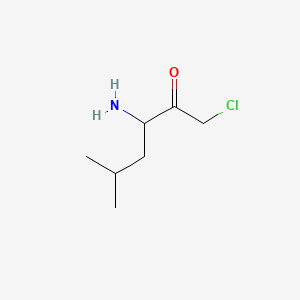
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

